(1'R,4R,4'S)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one (1'R,4R,4'S)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one
Brand Name: Vulcanchem
CAS No.: 165038-32-4
VCID: VC0068661
InChI: InChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11-/m1/s1
SMILES: CC1(C2CCC(C2)C13COC(=O)N3)C
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

(1'R,4R,4'S)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one

CAS No.: 165038-32-4

Main Products

VCID: VC0068661

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

(1'R,4R,4'S)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one - 165038-32-4

CAS No. 165038-32-4
Product Name (1'R,4R,4'S)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name (1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one
Standard InChI InChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11-/m1/s1
Standard InChIKey IIRXFQFVVUAFGC-VHSKPIJISA-N
Isomeric SMILES CC1([C@@H]2CC[C@@H](C2)[C@]13COC(=O)N3)C
SMILES CC1(C2CCC(C2)C13COC(=O)N3)C
Canonical SMILES CC1(C2CCC(C2)C13COC(=O)N3)C
PubChem Compound 6553899
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator